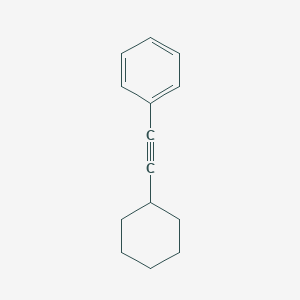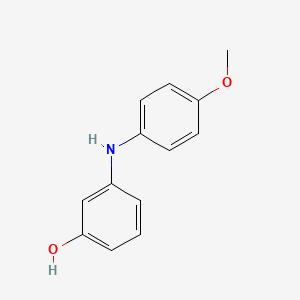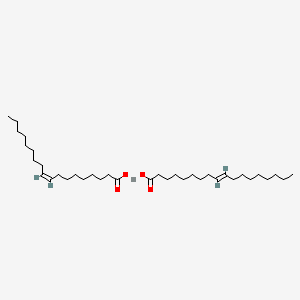
9-Octadecenoic acid (9Z)-, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid (9Z)-, lead salt is a chemical compound derived from 9-Octadecenoic acid, commonly known as oleic acid. This compound is characterized by the presence of a lead ion, which forms a salt with the fatty acid. Oleic acid is a monounsaturated fatty acid that is widely found in various natural sources, including olive oil. The lead salt of 9-Octadecenoic acid is used in various industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 9-Octadecenoic acid (9Z)-, lead salt typically involves the reaction of oleic acid with a lead-containing compound. One common method is to react oleic acid with lead acetate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the lead salt. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound efficiently .
Chemical Reactions Analysis
9-Octadecenoic acid (9Z)-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead salt back to oleic acid and elemental lead. Reducing agents such as sodium borohydride are often used.
Substitution: The lead ion in the compound can be substituted with other metal ions through reactions with metal salts.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, lead salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in understanding the toxicity and biological interactions of lead-containing compounds.
Medicine: Research is conducted to explore potential medical applications, including its use in drug delivery systems and as a model compound for studying lead toxicity.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, lead salt involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress. The molecular targets and pathways involved in these effects are the subject of ongoing research .
Comparison with Similar Compounds
9-Octadecenoic acid (9Z)-, lead salt can be compared with other similar compounds, such as:
Oleic Acid: The parent compound, which lacks the lead ion and is widely used in food and cosmetics.
Sodium Oleate: A sodium salt of oleic acid, used in soaps and detergents.
Lead Stearate: Another lead-containing fatty acid salt, used as a stabilizer in plastics and as a lubricant.
Zinc Oleate: A zinc salt of oleic acid, used in rubber and plastic industries.
These comparisons highlight the unique properties and applications of this compound, particularly its use in industrial and research settings.
Properties
CAS No. |
15347-55-4 |
|---|---|
Molecular Formula |
C36H66O4Pb |
Molecular Weight |
770 g/mol |
IUPAC Name |
lead(2+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b10-9+;10-9-; |
InChI Key |
OGWDBCXXWRKGJC-HUGPZQPHSA-L |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)

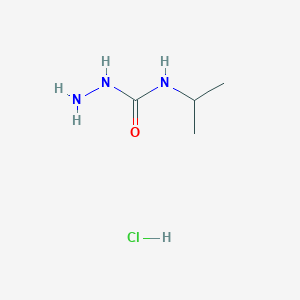
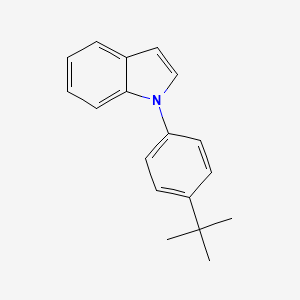

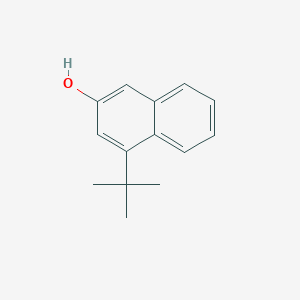
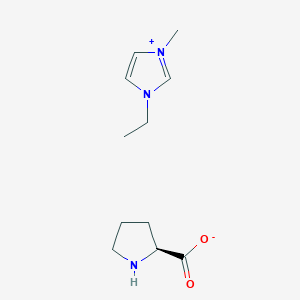
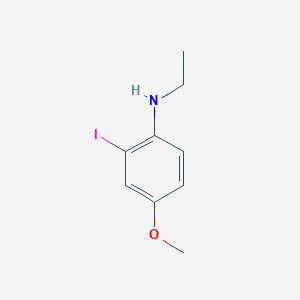
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)
